
(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol; (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of protected galactopyranosides as building blocks, which are then subjected to various chemical transformations to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of complex carbohydrates and glycoconjugates. Its unique stereochemistry makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .
Biology
In biology, this compound is studied for its role in various biochemical pathways. It is a key component in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition processes.
Medicine
In medicine, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is investigated for its potential therapeutic applications. It has been explored as a precursor for antiviral and anticancer agents, owing to its ability to interact with biological targets and modulate cellular functions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of biodegradable polymers, surfactants, and other functional materials.
作用機序
The mechanism of action of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, modulating their activity and function.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-(3-Hydroxy-4-methylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H26N2O10 |
|---|---|
分子量 |
358.34 g/mol |
IUPAC名 |
(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol;(2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/2C6H13NO5/c2*7-6-5(11)4(10)3(9)2(1-8)12-6/h2*2-6,8-11H,1,7H2/t2?,3-,4?,5-,6+;2?,3-,4+,5?,6+/m00/s1 |
InChIキー |
RMELVTLOLVMWOG-DVJGPLDGSA-N |
異性体SMILES |
C(C1[C@@H]([C@H](C([C@@H](O1)N)O)O)O)O.C(C1[C@@H](C([C@@H]([C@@H](O1)N)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O.C(C1C(C(C(C(O1)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)

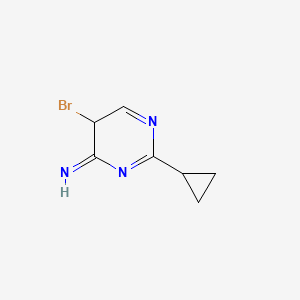
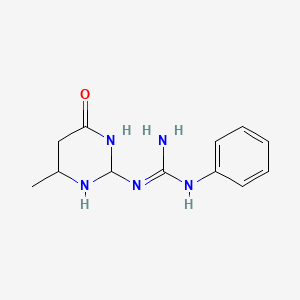
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
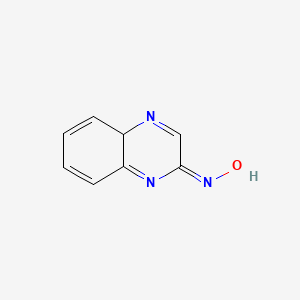

![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)

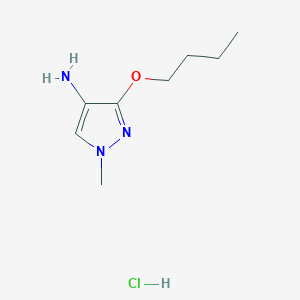
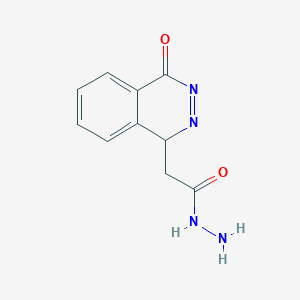
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)

